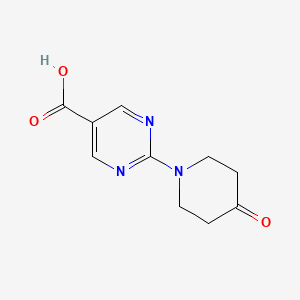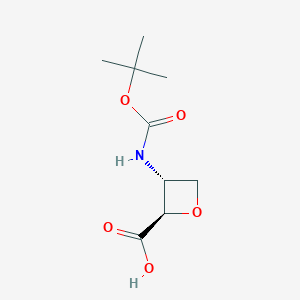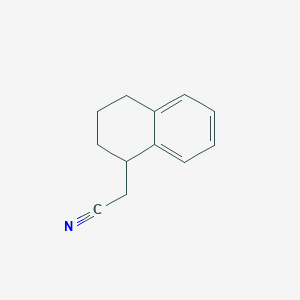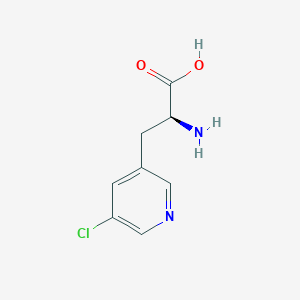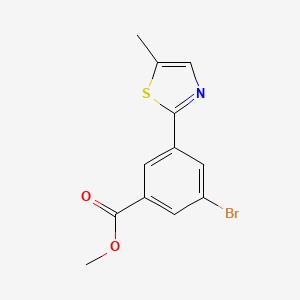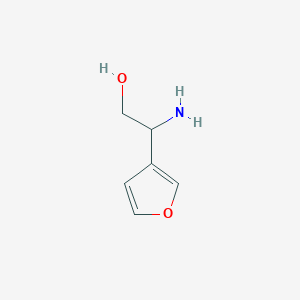![molecular formula C14H21NO3S B13050108 (3-([(Methylthio)carbonyl]amino)-1-adamantyl)aceticacid](/img/structure/B13050108.png)
(3-([(Methylthio)carbonyl]amino)-1-adamantyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-([(Methylthio)carbonyl]amino)-1-adamantyl)acetic acid is a complex organic compound characterized by its unique adamantyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-([(Methylthio)carbonyl]amino)-1-adamantyl)acetic acid typically involves multiple steps, starting with the preparation of the adamantyl core. The adamantyl core is often synthesized through a series of cyclization reactions. The introduction of the (methylthio)carbonyl group is achieved via nucleophilic substitution reactions, where a suitable nucleophile attacks the carbonyl carbon. The final step involves the addition of the acetic acid moiety through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-([(Methylthio)carbonyl]amino)-1-adamantyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3-([(Methylthio)carbonyl]amino)-1-adamantyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (3-([(Methylthio)carbonyl]amino)-1-adamantyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane derivatives: Compounds with similar adamantyl structures, such as amantadine and rimantadine, are known for their antiviral properties.
Thioesters: Compounds containing the (methylthio)carbonyl group, such as methylthioacetic acid, share similar chemical reactivity.
Uniqueness
(3-([(Methylthio)carbonyl]amino)-1-adamantyl)acetic acid is unique due to its combination of the adamantyl core and the (methylthio)carbonyl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H21NO3S |
|---|---|
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
2-[(5S,7R)-3-(methylsulfanylcarbonylamino)-1-adamantyl]acetic acid |
InChI |
InChI=1S/C14H21NO3S/c1-19-12(18)15-14-5-9-2-10(6-14)4-13(3-9,8-14)7-11(16)17/h9-10H,2-8H2,1H3,(H,15,18)(H,16,17)/t9-,10+,13?,14? |
Clé InChI |
JQOPKTCDTCLMEC-XYAOECAESA-N |
SMILES isomérique |
CSC(=O)NC12C[C@@H]3C[C@H](C1)CC(C3)(C2)CC(=O)O |
SMILES canonique |
CSC(=O)NC12CC3CC(C1)CC(C3)(C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


